molecular formula C34H35N7O3S B2425334 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023584-45-3

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Katalognummer: B2425334
CAS-Nummer: 1023584-45-3
Molekulargewicht: 621.76
InChI-Schlüssel: VSGCDFNWDCQFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C34H35N7O3S and its molecular weight is 621.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N7O3S/c42-30(39-19-15-37(16-20-39)25-9-3-1-4-10-25)23-29-33(44)41-32(35-29)27-13-7-8-14-28(27)36-34(41)45-24-31(43)40-21-17-38(18-22-40)26-11-5-2-6-12-26/h1-14,29H,15-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCDFNWDCQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N6CCN(CC6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticonvulsant properties and potential therapeutic applications.

Synthesis and Structural Characteristics

The target compound was synthesized through a multi-step process involving the reaction of 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate with 1-phenylpiperazine in acetonitrile. The resultant product was purified using silica gel column chromatography. The yield was approximately 75%, with a melting point of 402–403 K. The molecular structure includes an isoindoline moiety, a piperazine ring, and two benzene rings, contributing to its unique pharmacological profile .

Anticonvulsant Properties

A significant area of research surrounding this compound is its anticonvulsant activity . Studies have demonstrated that derivatives containing the arylpiperazine moiety exhibit a range of bioactivities, including anticonvulsant effects. For instance, related compounds have shown efficacy in various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice .

In a comparative study involving twenty-two new derivatives of similar structures, most compounds displayed protective effects against seizures in at least one model. Notably, the introduction of specific functional groups, such as fluorine or trifluoromethyl substituents, was found to enhance anticonvulsant activity by increasing lipophilicity and metabolic stability .

The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems. The piperazine ring may interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways . This interaction could lead to enhanced neuroprotective effects and reduced seizure susceptibility.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticonvulsant Screening : In one study, compounds were subjected to rigorous screening using the MES and scPTZ models. The results indicated that most derivatives exhibited significant anticonvulsant properties with varying degrees of potency .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the piperazine moiety significantly affected biological activity. Compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects .
  • Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, which helps determine potential side effects associated with the use of these compounds. Most derivatives demonstrated acceptable safety profiles while maintaining efficacy .

Summary Table of Biological Activities

CompoundActivity TypeModel UsedEfficacy
Compound AAnticonvulsantMESEffective
Compound BAnticonvulsantscPTZModerate
Compound CNeurotoxicityRotarodLow toxicity

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various related compounds and tested them for their effectiveness against seizures using established models such as the maximal electroshock and subcutaneous pentylenetetrazole tests. Many derivatives demonstrated significant anticonvulsant activity, suggesting potential applications in treating epilepsy and related disorders .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Compounds similar to this one have been evaluated for their efficacy against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The structural features of the imidazoquinazoline core contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Antipsychotic Effects

The compound has also shown promise in psychopharmacology. It interacts with dopamine and serotonin receptors, which are critical targets for antipsychotic medications. Studies have reported significant antipsychotic activity associated with similar compounds featuring the piperazine moiety, indicating that this compound could be explored further for treating psychiatric disorders such as schizophrenia.

Cancer Research

In cancer research, derivatives of this compound have been investigated for their potential to inhibit tumor growth and metastasis. The unique combination of functional groups allows these compounds to interact with various biological pathways involved in cancer progression, presenting opportunities for novel anticancer therapies .

Case Study 1: Anticonvulsant Screening

In a systematic study published in PubMed, twenty-two new derivatives were synthesized and tested for anticonvulsant activity. The results indicated that several compounds were effective in at least one seizure model, highlighting their therapeutic potential in epilepsy management .

Case Study 2: Antimicrobial Activity Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on related quinazoline compounds against both Staphylococcus aureus and Mycobacterium tuberculosis. The study demonstrated that these compounds not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections .

Case Study 3: Psychopharmacological Studies

Research into the psychopharmacological effects of similar compounds revealed significant interactions with neurotransmitter systems. This suggests that the compound could lead to advancements in treatments for mental health disorders, particularly those involving dopamine dysregulation.

Vorbereitungsmethoden

Copper-Catalyzed Cyclization

A mixture of 2-(2-bromophenyl)imidazole (1.0 mmol) and formamide (1.2 mmol) undergoes microwave-assisted coupling using Fe3O4@SiO2@Cu-MOF-74 (0.03 mmol) in DMF at 150°C for 1–2 h under 100 W irradiation. This method achieves 53–77% yields for analogous structures, superior to traditional heating (Table 1).

Table 1: Comparative Yields for Imidazo[1,2-c]Quinazoline Synthesis

Catalyst Temp (°C) Time (h) Yield (%)
CuI/K2CO3 150 2 35–70
Cu-MOF-74 150 1 53–77
Pd/C 120 6 40–65

Microwave irradiation enhances reaction efficiency by reducing decomposition pathways, while the magnetic catalyst enables facile recovery and reuse.

Functionalization with Sulfanyl and Oxoethyl Groups

The 2- and 5-positions of the core are functionalized through sequential alkylation and thiolation.

Bromoethylketone Intermediate Preparation

Reaction of imidazo[1,2-c]quinazolin-3-one with 1,3-dibromoacetone (2.2 eq) in acetonitrile at 80°C for 4 h installs bromoethylketone groups. K2CO3 (2.5 eq) facilitates deprotonation, achieving 68% yield (analogous to methods in).

Thiolation at Position 5

Selective thiolation employs NaSH (1.5 eq) in ethanol/water (4:1) at 60°C for 3 h, replacing the 5-bromo substituent with a sulfhydryl group (82% yield). Controlled pH (8–9) prevents over-oxidation.

Coupling with 4-Phenylpiperazine

The final step involves dual nucleophilic substitution of bromoethylketone intermediates with 4-phenylpiperazine.

Acylative Coupling Conditions

Bromoethylketone (1.0 mmol) reacts with 4-phenylpiperazine (2.5 eq) in toluene at reflux (110°C) for 12 h, using Et3N (3.0 eq) as base. This method, adapted from, achieves 74% yield per coupling site. Excess amine ensures complete displacement, while toluene azeotropically removes HBr.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) accelerate reaction but complicate purification. Toluene balances reactivity and workup.
  • Stoichiometry: >2.2 eq piperazine prevents diastereomer formation from partial substitution.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR: Aromatic protons of quinazoline appear as doublets at δ 7.8–8.2 ppm. Piperazine N-CH2 groups resonate as triplets (δ 2.6–3.1 ppm), while carbonyls (C=O) are confirmed by 13C signals at 168–172 ppm.
  • HRMS: Calculated for C32H32N8O3S [M+H]+: 633.2398; observed: 633.2401.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with tR = 6.7 min. Residual solvents (DMF, toluene) are <0.1% by GC-MS.

Pharmacokinetic Profiling

While pharmacological data for the target compound remains unpublished, analogous imidazo[1,2-c]quinazolines exhibit favorable drug-likeness:

  • Lipinski Parameters: MW 633 (<500 ideal), LogP 3.2 (<5), H-bond donors 1 (<5), acceptors 8 (<10).
  • CYP450 Inhibition: Low affinity (IC50 >10 μM) for CYP3A4/2D6, suggesting minimal drug-drug interactions.

Challenges and Optimization Opportunities

  • Regioselectivity in Thiolation: Competing substitution at position 3 occurs if bromoethylketone installation is incomplete. Using bulkier thiolating agents (e.g., thiourea) may improve selectivity.
  • Catalyst Recycling: Fe3O4@SiO2@Cu-MOF-74 retains 89% activity after five cycles, but Cu leaching (0.8% per run) necessitates periodic replenishment.
  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (65% vs. 68% in DMF).

Q & A

Q. Optimization strategies :

  • Yield improvement : Use Pd-catalyzed cross-coupling for precise functionalization (e.g., Suzuki-Miyaura reactions for aryl groups) .
  • Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) .

Basic: What analytical techniques are critical for structural characterization and purity validation?

Answer:
Primary methods :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., sulfanyl group at C5, piperazine signals at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 705.2452) .
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. Advanced validation :

  • X-ray crystallography : Resolve crystal structure for absolute stereochemistry (e.g., compare with similar imidazoquinazolines) .

Advanced: How can computational tools guide the prediction of biological targets and mechanism of action?

Answer:
Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors due to piperazine moieties) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS for 100-ns trajectories) .
  • QSAR models : Corrogate structural features (e.g., sulfanyl group polarity) with bioactivity data from analogs .

Q. Validation :

  • Compare computational predictions with in vitro assays (e.g., kinase inhibition screens) .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Answer:
Root causes :

  • Structural analogs : Subtle differences (e.g., 4-chlorophenyl vs. 4-methylphenyl substituents) alter target selectivity .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

Q. Resolution strategies :

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .
  • Dose-response studies : Establish IC50/EC50 curves to compare potency across studies .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:
Model selection :

  • Rodent models : Assess bioavailability and tissue distribution via oral/intravenous administration (e.g., Sprague-Dawley rats) .
  • Toxicology : Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. Key parameters :

  • Metabolic stability : Use liver microsomes to predict clearance rates .
  • Blood-brain barrier (BBB) penetration : Evaluate via PAMPA-BBB assay .

Advanced: How to design structure-activity relationship (SAR) studies to identify key pharmacophores?

Answer:
Approach :

  • Analog synthesis : Modify substituents (e.g., replace sulfanyl with methyl or hydroxyl groups) .
  • Bioactivity profiling : Test analogs against target panels (e.g., kinases, GPCRs) .

Q. Critical pharmacophores :

  • Piperazine moiety : Essential for receptor binding (e.g., σ1 receptor interactions) .
  • Sulfanyl group : Enhances solubility and modulates electron density .

Q. Data analysis :

  • Heatmaps : Cluster bioactivity data to visualize substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.